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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Sulfo-Cy5.5
Azide in super-resolution microscopy. Sulfo-Cy5.5 Azide is a water-soluble, far-red fluorescent

dye functionalized with an azide group, making it an ideal probe for bioorthogonal labeling via

click chemistry. Its photophysical properties are well-suited for single-molecule localization

microscopy techniques such as direct stochastic optical reconstruction microscopy (dSTORM),

enabling the visualization of subcellular structures with nanoscale resolution.

Introduction to Super-Resolution Microscopy and
Sulfo-Cy5.5 Azide
Super-resolution microscopy encompasses a range of techniques that bypass the diffraction

limit of light, allowing for the visualization of cellular structures with resolutions down to 20-50

nm.[1] Among these, dSTORM relies on the stochastic photoswitching of individual

fluorophores between a fluorescent "on" state and a dark "off" state. By localizing individual

molecules over thousands of frames, a high-resolution image is reconstructed.

Sulfo-Cy5.5 is a bright and photostable cyanine dye that can be induced to blink in the

presence of specific imaging buffers, making it suitable for dSTORM.[2][3] The azide

modification allows for its covalent attachment to alkyne-modified biomolecules through a

highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a

type of "click chemistry".[4][5] This bioorthogonal labeling strategy enables the specific
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targeting of proteins, glycans, and other molecules within the cellular environment for high-

resolution imaging.

Data Presentation: Photophysical Properties of
Cyanine Dyes for dSTORM
The performance of a fluorophore in dSTORM is determined by several key photophysical

parameters. The following table summarizes these properties for Cy5.5, a close structural and

spectral analog of Sulfo-Cy5.5, providing a benchmark for its expected performance in super-

resolution imaging.
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Property Value Significance in dSTORM

Excitation Maximum (Ex) ~673-678 nm
Optimal wavelength for laser

excitation.

Emission Maximum (Em) ~694-707 nm

Wavelength of maximum

fluorescence emission for

detection.

Molar Extinction Coefficient ~190,000 cm⁻¹M⁻¹

A measure of how strongly the

dye absorbs light at its

excitation maximum. Higher

values indicate greater

brightness.

Photon Yield per Switching

Event
~6,000

The number of photons

emitted from a single

fluorophore molecule during

one "on" event. Higher photon

yields lead to better

localization precision.

On/Off Duty Cycle ~0.007

The fraction of time a

fluorophore spends in the

fluorescent "on" state. A low

duty cycle is crucial to ensure

that only a sparse subset of

molecules is active at any

given time, allowing for their

individual localization.

Photostability High

Resistance to photobleaching,

allowing for the collection of a

sufficient number of switching

events for image

reconstruction.
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Here we provide detailed protocols for labeling and imaging cellular structures using Sulfo-
Cy5.5 Azide with dSTORM.

Protocol 1: Metabolic Labeling of Cellular Proteins with
an Alkyne Reporter
This protocol describes the introduction of an alkyne group into newly synthesized proteins

using an amino acid analog, L-azidohomoalanine (AHA) or a methionine surrogate with an

alkyne group, which can then be labeled with Sulfo-Cy5.5 Azide.

Materials:

Cells of interest cultured on high-precision glass coverslips

Methionine-free cell culture medium

L-Azidohomoalanine (AHA) or other alkyne-containing amino acid analog

Phosphate-buffered saline (PBS)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

Cell Culture: Culture cells on coverslips to the desired confluency.

Methionine Starvation: Replace the culture medium with pre-warmed methionine-free

medium and incubate for 30-60 minutes to deplete intracellular methionine reserves.

Metabolic Labeling: Replace the starvation medium with methionine-free medium containing

the alkyne-modified amino acid analog (e.g., 25-50 µM). The optimal concentration and

incubation time (typically 4-16 hours) should be determined empirically for each cell type and

experimental goal.

Washing: Wash the cells twice with warm PBS to remove the unincorporated amino acid

analog.
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Washing: Wash the cells twice with PBS.

Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-

100 in PBS for 10 minutes.

Washing: Wash the cells three times with PBS. The cells are now ready for click chemistry

labeling.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) with Sulfo-Cy5.5 Azide
This protocol details the "click" reaction to covalently attach Sulfo-Cy5.5 Azide to the alkyne-

modified proteins.

Materials:

Alkyne-labeled cells on coverslips (from Protocol 1)

Sulfo-Cy5.5 Azide

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Sodium ascorbate

PBS

Procedure:

Prepare Click Reaction Cocktail (for one coverslip in a 12-well plate, 500 µL final volume):

To 445 µL of PBS, add 10 µL of a 50 mM CuSO₄ stock solution (final concentration: 1

mM).

Add 25 µL of a 50 mM THPTA stock solution (final concentration: 2.5 mM). Mix gently.
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Add 10 µL of a 1 mM Sulfo-Cy5.5 Azide stock solution in DMSO or water (final

concentration: 20 µM).

Immediately before use, add 10 µL of a freshly prepared 500 mM sodium ascorbate stock

solution in water (final concentration: 10 mM). Mix gently.

Labeling Reaction: Aspirate the PBS from the coverslips and add the click reaction cocktail.

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

Washing: Wash the cells three times with PBS to remove unreacted reagents.

The labeled cells are now ready for dSTORM imaging.

Protocol 3: dSTORM Imaging
This protocol provides a general guideline for dSTORM imaging of Sulfo-Cy5.5 Azide-labeled

samples. The specific parameters will need to be optimized for the microscope setup and the

specific sample.

Materials:

Labeled cells on coverslips

dSTORM imaging buffer:

An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) in a buffer

(e.g., Tris-HCl, pH 8.0).

A primary thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA) (e.g., 50-

100 mM).

Procedure:

Mounting: Mount the coverslip with the labeled cells onto a microscope slide with a drop of

dSTORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen re-

entry.
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Microscope Setup:

Use a high numerical aperture (NA ≥ 1.4) oil-immersion objective.

Use a laser line appropriate for Sulfo-Cy5.5 excitation (e.g., 640-647 nm).

Imaging:

Illuminate the sample with high laser power to induce photoswitching of the Sulfo-Cy5.5

molecules.

Acquire a series of 10,000 to 40,000 images with a short exposure time (e.g., 10-50 ms).

A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of

fluorophores from the dark state to the fluorescent state if needed.

Data Analysis:

Use appropriate software to localize the single-molecule blinking events in each frame

with sub-pixel accuracy.

Reconstruct the final super-resolution image from the accumulated localizations.

Mandatory Visualizations

Cellular Labeling Super-Resolution Imaging
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Caption: Experimental workflow for super-resolution microscopy with Sulfo-Cy5.5 Azide.
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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.

Application Examples
Super-Resolution Imaging of the Cytoskeleton
The cytoskeleton, composed of intricate networks of protein filaments, is an ideal target for

super-resolution microscopy. By metabolically labeling cellular proteins and using Sulfo-Cy5.5
Azide, the fine details of the actin and tubulin networks can be visualized far beyond the

diffraction limit. This allows for the study of cytoskeletal dynamics, organization, and its role in

cellular processes such as cell division and migration.

Visualizing Mitochondria with Nanoscale Precision
Mitochondria, the powerhouses of the cell, have a complex internal structure that is difficult to

resolve with conventional microscopy. By targeting mitochondrial proteins for metabolic labeling

and subsequent click chemistry with Sulfo-Cy5.5 Azide, dSTORM can be used to visualize the

intricate network of mitochondrial cristae and the distribution of specific proteins within the

organelle. This provides valuable insights into mitochondrial function and dynamics in health

and disease.
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Low Labeling Efficiency:

Optimize the concentration and incubation time for the metabolic labeling reagent.

Ensure the click chemistry reaction cocktail is freshly prepared, especially the sodium

ascorbate solution.

Check the pH of the reaction buffer.

High Background Fluorescence:

Ensure thorough washing after the labeling and click chemistry steps.

Use a high-quality, pure Sulfo-Cy5.5 Azide reagent.

Include a "no-click" control (omitting the copper catalyst) to assess non-specific binding.

Poor Blinking/Photoswitching:

Optimize the composition of the dSTORM imaging buffer, particularly the concentration of

the thiol.

Ensure the imaging buffer is freshly prepared and deoxygenated.

Adjust the laser power to find the optimal intensity for photoswitching without excessive

photobleaching.

By following these detailed protocols and considering the provided data, researchers can

successfully employ Sulfo-Cy5.5 Azide to achieve high-quality super-resolution images of their

biological samples, leading to new discoveries in cellular and molecular biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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